molecular formula C11H7BrClNOS B2710486 5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide CAS No. 391223-94-2

5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide

Cat. No.: B2710486
CAS No.: 391223-94-2
M. Wt: 316.6
InChI Key: HBHOCYAPGPTCCE-UHFFFAOYSA-N
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Description

5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of bromine and chlorine atoms in the compound makes it a halogenated derivative, which can exhibit unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives can induce apoptosis in cancer cells, inhibit microbial growth, and reduce inflammation . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to altered gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, thiophene derivatives have been reported to inhibit kinases, which are crucial for cell signaling and proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro and in vivo studies have shown that the compound remains stable under physiological conditions, maintaining its biological activity for extended periods . Long-term exposure to the compound can lead to gradual degradation, affecting its efficacy and potency. These temporal changes are crucial for understanding the compound’s long-term effects on cellular function and overall health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for safe and effective therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted through urine and feces. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes through passive diffusion or active transport mechanisms, accumulating in target tissues where it exerts its biological effects. Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound can localize to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it influences cellular activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to its subcellular destinations, affecting its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to obtain 5-bromothiophene.

    Carboxylation: The brominated thiophene is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydride to form 5-bromothiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is then reacted with 3-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve polar aprotic solvents and mild heating.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in organic solvents like toluene or DMF.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the halogens.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrothiophenes.

    Coupling: Products include biaryl derivatives.

Scientific Research Applications

5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-bromophenyl)thiophene-2-carboxamide
  • 5-iodo-N-(3-chlorophenyl)thiophene-2-carboxamide
  • 5-bromo-N-(4-chlorophenyl)thiophene-2-carboxamide

Uniqueness

5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with the thiophene ring can result in distinct properties compared to other halogenated thiophene derivatives.

Properties

IUPAC Name

5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNOS/c12-10-5-4-9(16-10)11(15)14-8-3-1-2-7(13)6-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHOCYAPGPTCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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